![molecular formula C22H25N3O5 B557454 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid CAS No. 201485-17-8](/img/structure/B557454.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .Chemical Reactions Analysis
This compound is used for preparing stapled peptides by ring closing metathesis . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. More detailed information about its physical and chemical properties is not available in the search results.Scientific Research Applications
Fmoc-HoCit-OH: A Comprehensive Analysis of Scientific Research Applications: Fmoc-HoCit-OH, also known as (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is a compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:
Peptide Synthesis
Fmoc-HoCit-OH is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the efficient and selective addition of amino acids to a growing peptide chain, which can be crucial for synthesizing peptides with significant size and complexity .
Biomaterials Engineering
The compound’s ability to form self-supporting hydrogels suggests its use in creating biomaterials for medical applications such as tissue engineering or drug delivery systems .
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-HoCit-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-HoCit-OH acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group during the coupling reaction, preventing it from reacting with the activated carboxyl group of another amino acid. After the coupling reaction, the Fmoc group is removed, typically using a base like piperidine, revealing the free amino group for the next round of coupling .
Pharmacokinetics
The stability of the fmoc group under various conditions is crucial for its role in peptide synthesis .
Result of Action
The primary result of Fmoc-HoCit-OH’s action is the successful synthesis of peptides. By protecting the amino group during the coupling reaction, it allows for the selective formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences .
Action Environment
The action of Fmoc-HoCit-OH is influenced by several environmental factors. The stability of the Fmoc group is crucial, and it is stable under acidic conditions but can be removed under basic conditions . The temperature and solvent used can also impact the efficiency of the coupling and deprotection reactions .
properties
IUPAC Name |
(2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUCXPETVPQIB-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427177 |
Source
|
Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
CAS RN |
201485-17-8 |
Source
|
Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.